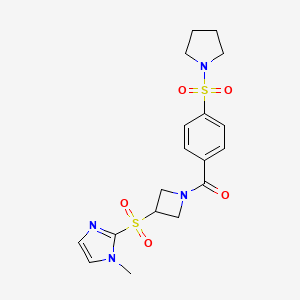

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

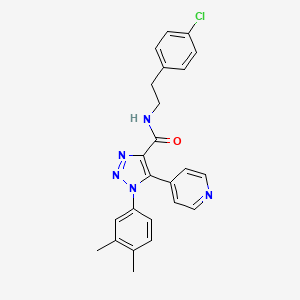

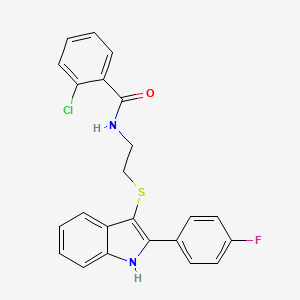

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazole ring is a key feature, and the molecule also contains azetidine and pyrrolidine rings, both of which are types of heterocyclic amines. The compound also features sulfonyl groups and a methanone group .Applications De Recherche Scientifique

Heterocyclic Synthesis and Anti-Cancer Evaluation

This compound is used in the synthesis of novel sulfonamides incorporating various biologically active moieties. These synthesized compounds have shown significant in vitro activity against human liver hepatocellular carcinoma cell line (HepG2), with some exhibiting better activity than methotrexate, a reference drug. Molecular docking studies indicate that certain synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme (Bashandy, 2015).

Synthesis of Low-Cost Emitters with Large Stokes' Shift

The compound is involved in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These derivatives, characterized by their optical properties, show absorption and fluorescence spectra with a remarkable Stokes' shift range. This suggests potential applications in creating luminescent low-cost materials (Volpi et al., 2017).

Development of Herbicides

The compound serves as a precursor in the synthesis of herbicidal sulfonurea compounds with imidazo[2, 1-b]thiazole moiety. These compounds have demonstrated potent herbicidal activity and good selectivity to rice plants, indicating its potential in agricultural applications (Ohta et al., 2010).

Organocatalysis in Chemical Synthesis

The compound is used in organocatalysis for regioselective ring-opening of aziridines by various nucleophiles. This methodology is efficient and applicable to gram-scale synthesis, suggesting its utility in large-scale chemical manufacturing processes (Ghosal et al., 2016).

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities associated with imidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

It is known that the pyrrolidine ring, a common structural motif in this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing the pyrrolidine ring have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the stereochemistry and three-dimensional structure of the pyrrolidine ring can influence the biological profile of drug candidates, potentially leading to different effects in different environments .

Propriétés

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S2/c1-20-11-8-19-18(20)28(24,25)16-12-21(13-16)17(23)14-4-6-15(7-5-14)29(26,27)22-9-2-3-10-22/h4-8,11,16H,2-3,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQDEPHLSGZHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2871092.png)

![4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2871096.png)

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)

![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)